molecular formula C22H27ClFN3O4S2 B011267 Cloflumide CAS No. 104821-37-6

Cloflumide

Cat. No. B011267
M. Wt: 516.1 g/mol
InChI Key: XULDEFSMTYYRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloflumide is a neuroleptic drug . Its chemical name is 2-chloro-7-fluoro-10 [4-(carbamoylethyl)piperazino]-10,11-dihydrodibenzo[b,f] thiepin methansulfonate .

Scientific Research Applications

  • Treatment of Multidrug-Resistant Tuberculosis : Clofazimine shows activity against multidrug-resistant strains of Mycobacterium tuberculosis. It is considered a potential therapy for multidrug-resistant tuberculosis, and its effectiveness increases when combined with other antituberculous drugs like ethambutol or moxifloxacin (Cholo et al., 2012); (Zhang et al., 2015).

  • Use in Leprosy and Autoimmune Diseases : It is effective in treating multibacillary leprosy and shows potential in treating autoimmune diseases. The mechanisms of action include intercalation with bacterial DNA and increasing cellular phospholipase A2 activity (Arbiser & Moschella, 1995).

  • Stimulation of Reactive Oxidants : Clofazimine can stimulate the release of reactive oxidants by polymorphonuclear leukocytes, highlighting its potential in antimicrobial properties (Zeis et al., 1987).

  • Dopamine Inhibiting Action : Cloflumide has been identified as a neuroleptic agent with a dopamine-inhibiting action, suggesting its potential use in neurological or psychiatric conditions (Lapka et al., 1987).

  • Nontuberculous Mycobacterial Infection : It has shown to be safe and reasonably tolerable as an oral drug for nontuberculous mycobacterial infection in both pediatric and adult patients, including those with cystic fibrosis (Martiniano et al., 2017).

  • Potential Side Effects : Despite its benefits, clofazimine treatment, especially for extensively drug-resistant tuberculosis, can lead to major adverse events such as hepatic disorders (Wang et al., 2018).

  • Cross-Resistance with Bedaquiline : Research has shown that there can be cross-resistance between clofazimine and bedaquiline in Mycobacterium tuberculosis, which is important for treatment planning and drug resistance management (Hartkoorn et al., 2014).

properties

IUPAC Name

3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3OS.CH4O3S/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27;1-5(2,3)4/h1-4,11,13,18H,5-10,12H2,(H2,24,27);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULDEFSMTYYRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909236
Record name 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloflumide

CAS RN

104821-37-6
Record name Cloflumide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloflumide
Reactant of Route 2
Cloflumide
Reactant of Route 3
Reactant of Route 3
Cloflumide
Reactant of Route 4
Cloflumide
Reactant of Route 5
Cloflumide
Reactant of Route 6
Cloflumide

Citations

For This Compound
6
Citations
R Lapka, Z Franc, S Smolîk - European journal of drug metabolism and …, 1987 - Springer
… assay paralleled with plasma cloflumide level indicating that the … Cloflumide is a potent drug that promises without catalepsy … about the pharmacokinetics of cloflumide in the rat after oral …
Number of citations: 6 link.springer.com
R Lapka, S Smolík, Z Franc - Activitas nervosa superior, 1989 - pubmed.ncbi.nlm.nih.gov
Disposition and pharmacokinetics of the new neuroleptic drug VUFB 15496 (cloflumide) in rats Disposition and pharmacokinetics of the new neuroleptic drug VUFB 15496 (cloflumide) …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
J Jílek, M Valchář, J Holubek… - Collection of …, 1988 - cccc.uochb.cas.cz
… The data in the Table I show that all new compounds are less toxic than cloflumide and clozapine, all … action in vivo of II is lower than that of cloflumide but higher than that of clozapine. …
Number of citations: 2 cccc.uochb.cas.cz
K Šindelář, J Jílek, J Pomykáček… - Collection of …, 1990 - cccc.uochb.cas.cz
… Cloflumide (II) was obtained by reaction of 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin with 3-(1-piperazinyl)propionamide and was oxidized to the sulfoxide XVI. The …
Number of citations: 3 cccc.uochb.cas.cz
RF Ulrich - Psychopharmacology Bulletin, 1990 - books.google.com
Borderline personality disorder (BPD) is defined by many of the symptoms associated with serotonin dysregulation, including affective lability, suicidal behaviors, and impulsive …
Number of citations: 136 books.google.com
Z Franc, S Smolík, V Francová… - Ceskoslovenska …, 1983 - europepmc.org
[Biochemistry of drugs. 31. Pharmacokinetics of the labeled neuroleptic 3-fluoro-10-[4-(2-hydroxyethyl)piperazino]8-isopropyl- 10,11-dihydrodibenzo[b,f]thiepine--[10-14C]-isofloxythe …
Number of citations: 4 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.